molecular formula C18H15ClN2O4 B14618918 1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- CAS No. 59823-60-8

1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl-

Cat. No.: B14618918
CAS No.: 59823-60-8
M. Wt: 358.8 g/mol
InChI Key: HMOWXOYTKJAOBG-UHFFFAOYSA-N
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Description

The compound "1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl-" is a synthetic indole derivative featuring a 6-chloro-3-pyridinyl carbonyl group at the N1 position, a methoxy group at C5, and a methyl group at C2 of the indole ring. Its structure combines a heterocyclic pyridine moiety with the indole backbone, distinguishing it from benzoyl-substituted analogs (e.g., 1-(4-chlorobenzoyl) variants) commonly reported in the literature .

Properties

CAS No.

59823-60-8

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

2-[1-(6-chloropyridine-3-carbonyl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C18H15ClN2O4/c1-10-13(8-17(22)23)14-7-12(25-2)4-5-15(14)21(10)18(24)11-3-6-16(19)20-9-11/h3-7,9H,8H2,1-2H3,(H,22,23)

InChI Key

HMOWXOYTKJAOBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CN=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

Biological Activity

1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C18H15ClN2O4
  • Molecular Weight : 358.8 g/mol
  • CAS Number : 339016-30-7

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have indicated that indole derivatives possess significant anticancer properties. Specifically, compounds similar to 1H-Indole-3-acetic acid have been shown to induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins and modulation of apoptotic pathways .
  • Antimicrobial Properties : Indole derivatives are also noted for their antimicrobial effects, which can be attributed to their ability to disrupt microbial cell membranes and inhibit DNA replication .

The biological activity of 1H-Indole-3-acetic acid can be attributed to several mechanisms:

  • Apoptosis Induction : The compound enhances apoptotic processes by regulating proteins involved in the apoptosis pathway, including caspases and Bcl-2 family proteins .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing further proliferation .
  • Inhibition of Tumor Growth : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, indicating potential as a therapeutic agent against tumors .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)Mechanism
1H-Indole-3-acetic acidHCT 1166.76Apoptosis induction
Similar Indole DerivativeA549193.93Cell cycle arrest
Another Indole CompoundHT-29208.58Inhibition of anti-apoptotic proteins

Notable Research Findings

A study published in Nature demonstrated that indole-containing compounds possess a wide range of bioactivities, including anticancer effects against colorectal carcinoma with notable potency . Another investigation highlighted the synthesis of α-cyano indolylchalcones, which showed promising results against various human cancer cell lines, reinforcing the therapeutic potential of indole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical properties of the target compound with its closest analogs identified in the evidence:

Compound Name Substituents Molecular Formula Molecular Weight LogP Key Features
Target: 1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl- N1: 6-chloro-3-pyridinyl carbonyl; C5: methoxy; C2: methyl Not provided Not provided Not provided Heterocyclic pyridine substituent; potential for enhanced polarity/binding
1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid (CAS 53-86-1) N1: p-chlorobenzoyl; C5: methoxy; C2: methyl C19H16ClNO4 357.81 Not provided Benzoyl group; sodium salt trihydrate available for improved solubility
1-(2-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid methyl ester (ACI-INT-324) N1: o-chlorobenzoyl; C5: methoxy; C2: methyl; C3: methyl ester Not provided Not provided Not provided Esterified form; likely higher lipophilicity vs. free acid
1-[2-(4-Chlorophenyl)-2-oxoethyl]-5-methoxy-2-methylindole-3-acetic acid methyl ester N1: 4-chlorophenyl oxoethyl; C5: methoxy; C2: methyl; C3: methyl ester C22H21ClNO5 Not provided 4.21 Oxoethyl chain; moderate LogP suggests balanced solubility/permeability
1-(3-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid (ACI-INT-325) N1: m-chlorobenzoyl; C5: methoxy; C2: methyl Not provided Not provided Not provided Meta-substitution may alter steric interactions vs. para/ortho analogs

Key Differences and Implications:

Substituent at N1 Position: The target compound’s 6-chloro-3-pyridinyl carbonyl group introduces a nitrogen-containing heterocycle, which may enhance hydrogen-bonding capacity and polarity compared to benzoyl-substituted analogs (e.g., 53-86-1) . Pyridine rings are also known to influence bioavailability and metabolic stability in drug design. Benzoyl derivatives (e.g., ACI-INT-324, ACI-INT-325) exhibit variable chloro-substitution patterns (ortho, meta, para), affecting electronic and steric properties. For instance, para-substituted analogs (e.g., 53-86-1) are often prioritized for symmetry and synthetic feasibility .

The target compound’s lack of esterification (assuming free carboxylic acid) may reduce LogP, favoring aqueous solubility but requiring formulation optimization for biological applications.

The pyridinyl carbonyl group may require specialized reagents or coupling conditions.

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